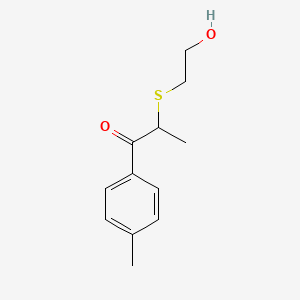![molecular formula C14H20ClN3 B13647607 3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a chloropyridine moiety and a diazaspiro undecane structure makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the chloropyridine derivative. One common method involves the reaction of 4-chloropyridine with suitable reagents to introduce the spiro linkage. The reaction conditions often include the use of solvents like ethyl acetate and catalysts such as manganese dioxide, followed by refluxing and purification steps .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like manganese dioxide to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in ethyl acetate under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The chloropyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The spiro linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloropyridin-2-yl)methanol: Shares the chloropyridine moiety but lacks the spiro linkage.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spiro compound with different functional groups.
1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Contains a chloropyridine moiety but has a pyrazole ring instead of a spiro linkage.
Uniqueness
The uniqueness of 3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane lies in its combination of a chloropyridine moiety and a diazaspiro undecane structure. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H20ClN3 |
|---|---|
Peso molecular |
265.78 g/mol |
Nombre IUPAC |
3-(4-chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20ClN3/c15-12-1-6-17-13(11-12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
Clave InChI |
IBLYVHCVWUZQKL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCN(CC2)C3=NC=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


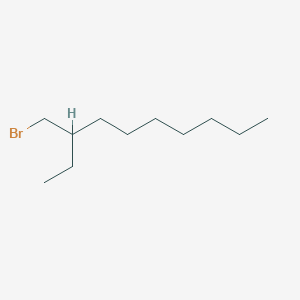

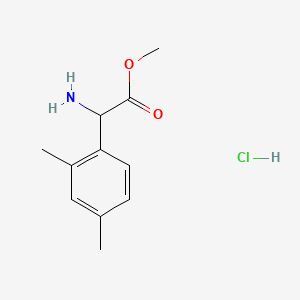
![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)
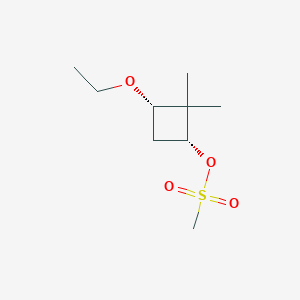

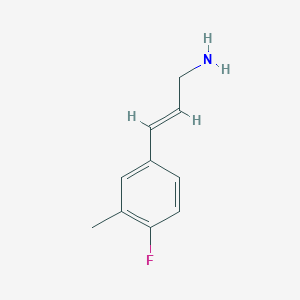

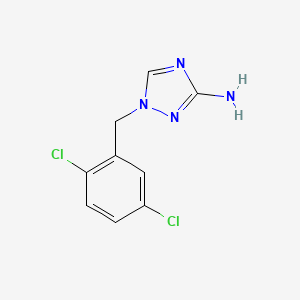
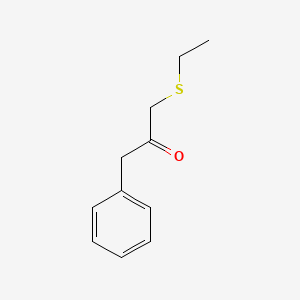

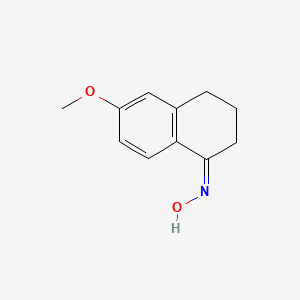
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/structure/B13647609.png)
